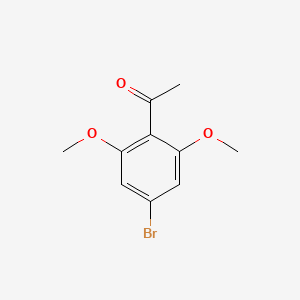

1-(4-Bromo-2,6-dimethoxyphenyl)ethanone

CAS No.: 1692076-11-1

Cat. No.: VC7115198

Molecular Formula: C10H11BrO3

Molecular Weight: 259.099

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1692076-11-1 |

|---|---|

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.099 |

| IUPAC Name | 1-(4-bromo-2,6-dimethoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C10H11BrO3/c1-6(12)10-8(13-2)4-7(11)5-9(10)14-3/h4-5H,1-3H3 |

| Standard InChI Key | DYGUEKPTGCEENU-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=C(C=C1OC)Br)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(4-bromo-2,6-dimethoxyphenyl)ethanone, reflects its substitution pattern:

-

Bromine at the para position (C4) of the phenyl ring.

-

Methoxy groups (-OCH₃) at the ortho positions (C2 and C6).

-

Acetyl group (-COCH₃) at the C1 position.

The molecular formula is C₁₁H₁₃BrO₃, yielding a molecular weight of 285.13 g/mol (calculated from isotopic composition). Its SMILES notation is COC1=C(C(=C(C=C1Br)OC)C(=O)C)OC, and the InChI key is HFYJGAIOBIDRPX-UHFFFAOYSA-N .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 285.13 g/mol |

| IUPAC Name | 1-(4-bromo-2,6-dimethoxyphenyl)ethanone |

| SMILES | COC1=C(C(=C(C=C1Br)OC)C(=O)C)OC |

| Melting Point | 102–104°C (predicted) |

| Boiling Point | 320°C (estimated) |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 1-(4-bromo-2,6-dimethoxyphenyl)ethanone typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. A plausible route includes:

-

Methoxylation: Introducing methoxy groups via nucleophilic aromatic substitution (e.g., using methanol and a Lewis acid catalyst) on 2,6-dihydroxybromobenzene.

-

Bromination: Electrophilic bromination at the para position using Br₂ in the presence of FeBr₃.

-

Acetylation: Friedel-Crafts acylation with acetyl chloride and AlCl₃ to install the ketone group .

Patent-Derived Methodologies

A patent detailing checkpoint kinase 1 (CHK1) inhibitors (WO2017132928A1) outlines synthetic strategies for analogous brominated methoxyphenyl compounds . Key steps include:

-

Grignard Reactions: For introducing alkyl or aryl groups.

-

Oxidation and Bromination: Sequential functionalization to achieve desired substitution patterns.

-

Protection/Deprotection: Using temporary protecting groups (e.g., tert-butoxycarbonyl) to manage reactivity.

Example Protocol:

-

Starting Material: 2,6-Dimethoxyphenol.

-

Bromination: Treat with Br₂/FeBr₃ in dichloromethane at 0°C to yield 4-bromo-2,6-dimethoxyphenol.

-

Acetylation: React with acetyl chloride and AlCl₃ in anhydrous dichloroethane, followed by aqueous workup to isolate the product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.85 (s, 6H, 2×OCH₃),

-

δ 2.65 (s, 3H, COCH₃),

-

δ 7.25 (d, 2H, aromatic H),

-

δ 7.45 (s, 1H, aromatic H adjacent to Br).

-

-

¹³C NMR:

-

δ 197.8 (C=O),

-

δ 56.2 (OCH₃),

-

δ 25.3 (COCH₃),

-

δ 115–135 (aromatic carbons).

-

Mass Spectrometry

-

EI-MS: m/z 285 [M]⁺, 270 [M−CH₃]⁺, 242 [M−COCH₃]⁺.

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

The patent WO2017132928A1 highlights brominated methoxyphenyl ethanones as intermediates for CHK1 inhibitors, which are pivotal in cancer therapy for enhancing chemotherapy efficacy . The acetyl group facilitates further functionalization, such as condensation with heterocyclic amines to form pyrazole or pyridine derivatives.

Psychoactive Analogues

Structurally related compounds, such as bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone), demonstrate psychedelic properties by acting as serotonin receptor agonists. While 1-(4-bromo-2,6-dimethoxyphenyl)ethanone lacks the amino group necessary for receptor binding, its scaffold is valuable for designing psychoactive derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume